molecular formula C22H21N5O2S2 B2839908 N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 532969-86-1

N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2839908
CAS No.: 532969-86-1
M. Wt: 451.56
InChI Key: GAGUPYMOUXMLDL-UHFFFAOYSA-N
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Description

N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound that features a 1,3,4-thiadiazole ring, an indole moiety, and a benzamide group

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is often related to their ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazole derivatives can vary. For instance, 5-Methyl-1,3,4-thiadiazol-2-ol is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed .

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives are promising. Given their wide range of biological activities, these compounds have potential for development into effective therapeutic agents for various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Properties

IUPAC Name

N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S2/c1-15-25-26-22(31-15)24-20(28)14-30-19-13-27(18-10-6-5-9-17(18)19)12-11-23-21(29)16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,23,29)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUPYMOUXMLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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